sodium;2-amino-3-sulfosulfanylpropanoate
Description
Sodium 2-amino-3-sulfosulfanylpropanoate (IUPAC: sodium;(2R)-2-amino-3-sulfosulfanylpropanoate, CAS 7381-67-1), commonly known as S-sulfocysteine sodium salt, is a sulfur-modified amino acid derivative. Its structure features a central propanoate backbone with an amino group at the C2 position and a sulfosulfanyl (-S-SO₃⁻) group at C3, stabilized by a sodium counterion . The sulfosulfanyl group consists of a disulfide bond linked to a sulfonate, conferring redox sensitivity and enhanced water solubility. This compound is of interest in biochemical research, particularly in studying cysteine stabilization and protein modification protocols.
Properties
IUPAC Name |
sodium;2-amino-3-sulfosulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVBELGDROGDO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-3-sulfosulfanylpropanoate typically involves the reaction of 2-amino-3-mercaptopropanoic acid with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-3-sulfosulfanylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive amino and sulfosulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used to oxidize the sulfosulfanyl group to sulfonic acid derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can reduce the sulfosulfanyl group to thiol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides under mild conditions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium;2-amino-3-sulfosulfanylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of sodium;2-amino-3-sulfosulfanylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfosulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between sodium 2-amino-3-sulfosulfanylpropanoate and its analogs:
Functional Group Impact on Properties
Sulfosulfanyl (-S-SO₃⁻) in Target Compound :
- The disulfide-sulfonate group enhances solubility while retaining redox activity, making it useful in thiol-protection strategies. However, the disulfide bond may degrade under reducing conditions .
Sulfonamide (SO₂NH) in Naphthalene Derivative : Sulfonamides are chemically stable and often used in drug design for hydrogen-bonding interactions.
Sulfonate (-SO₃⁻) in Phenylpropane-sulfonate :
- The sulfonate group confers high water solubility and stability, ideal for detergent-like applications. The phenyl group balances solubility with lipophilic interactions.
Sulfooxy (O-SO₃⁻) in Phenolic Derivative : The sulfate ester is prone to hydrolysis under acidic or enzymatic conditions, relevant in metabolic pathways. The phenolic hydroxyl group adds pH-dependent reactivity.
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